
Nampt degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NAMPT PROTAC B4 is a compound designed to target and degrade nicotinamide phosphoribosyltransferase, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotideNAMPT PROTAC B4 has shown promise in cancer therapy, particularly in tumors deficient in nicotinate phosphoribosyltransferase .
Preparation Methods
The synthesis of NAMPT PROTAC B4 involves several steps, including the preparation of the ligand for nicotinamide phosphoribosyltransferase, the linker, and the ligand for the E3 ubiquitin ligase. The synthetic route typically involves:
Preparation of the Ligand for Nicotinamide Phosphoribosyltransferase: This step involves the synthesis of a molecule that can bind specifically to nicotinamide phosphoribosyltransferase.
Preparation of the Linker: The linker is a chemical structure that connects the ligand for nicotinamide phosphoribosyltransferase to the ligand for the E3 ubiquitin ligase.
Preparation of the Ligand for the E3 Ubiquitin Ligase: This step involves the synthesis of a molecule that can bind specifically to the E3 ubiquitin ligase.
Coupling Reactions: The final step involves coupling the ligand for nicotinamide phosphoribosyltransferase to the ligand for the E3 ubiquitin ligase via the linker
Chemical Reactions Analysis
NAMPT PROTAC B4 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are involved in the modification of the ligands and the linker during the synthesis of NAMPT PROTAC B4.
Substitution Reactions: These reactions are used to introduce specific functional groups into the ligands and the linker.
Coupling Reactions: These reactions are used to connect the ligand for nicotinamide phosphoribosyltransferase to the ligand for the E3 ubiquitin ligase via the linker
Scientific Research Applications
NAMPT PROTAC B4 has several scientific research applications:
Cancer Therapy: NAMPT PROTAC B4 has shown promise in the treatment of cancers deficient in nicotinate phosphoribosyltransferase. .
Biological Research: NAMPT PROTAC B4 is used in biological research to study the role of nicotinamide phosphoribosyltransferase in cellular metabolism and its involvement in various diseases
Drug Development: NAMPT PROTAC B4 is used in drug development to design and test new proteolysis-targeting chimeras for the treatment of various diseases
Mechanism of Action
NAMPT PROTAC B4 exerts its effects by binding to nicotinamide phosphoribosyltransferase and the E3 ubiquitin ligase, bringing them into close proximity. This interaction leads to the ubiquitination and subsequent degradation of nicotinamide phosphoribosyltransferase by the proteasome. The degradation of nicotinamide phosphoribosyltransferase disrupts the biosynthesis of nicotinamide adenine dinucleotide, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
NAMPT PROTAC B4 is unique compared to other similar compounds due to its high specificity and efficacy in degrading nicotinamide phosphoribosyltransferase. Similar compounds include:
SIAIS630120 and SIAIS630121: These compounds also target nicotinamide phosphoribosyltransferase but have different linkers and ligands for the E3 ubiquitin ligase
FK866: This is a traditional inhibitor of nicotinamide phosphoribosyltransferase that does not involve proteolysis-targeting chimera technology
NAMPT PROTAC B4 stands out due to its ability to degrade both intracellular and extracellular forms of nicotinamide phosphoribosyltransferase, making it more effective in inhibiting cancer cell growth .
Properties
Molecular Formula |
C59H73N9O7S |
|---|---|
Molecular Weight |
1052.3 g/mol |
IUPAC Name |
N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[3-oxo-4-propyl-2-[4-(pyridin-3-ylmethylcarbamoyl)phenyl]quinoxalin-6-yl]dodecanediamide |
InChI |
InChI=1S/C59H73N9O7S/c1-7-31-67-48-32-45(28-29-47(48)65-52(57(67)74)42-22-26-44(27-23-42)55(72)61-35-40-17-16-30-60-34-40)64-50(70)18-14-12-10-8-9-11-13-15-19-51(71)66-54(59(4,5)6)58(75)68-36-46(69)33-49(68)56(73)63-38(2)41-20-24-43(25-21-41)53-39(3)62-37-76-53/h16-17,20-30,32,34,37-38,46,49,54,69H,7-15,18-19,31,33,35-36H2,1-6H3,(H,61,72)(H,63,73)(H,64,70)(H,66,71)/t38-,46+,49-,54+/m0/s1 |
InChI Key |
MLJZDBCOWWJHEE-LPLKMGJNSA-N |
Isomeric SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)CCCCCCCCCCC(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@@H](C)C4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)N=C(C1=O)C6=CC=C(C=C6)C(=O)NCC7=CN=CC=C7 |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)CCCCCCCCCCC(=O)NC(C(=O)N3CC(CC3C(=O)NC(C)C4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)N=C(C1=O)C6=CC=C(C=C6)C(=O)NCC7=CN=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-[5-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]pentyl]propanamide](/img/structure/B10830920.png)
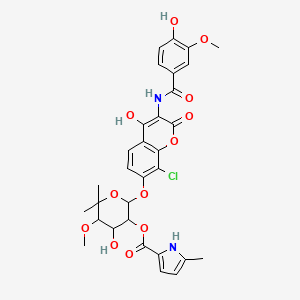
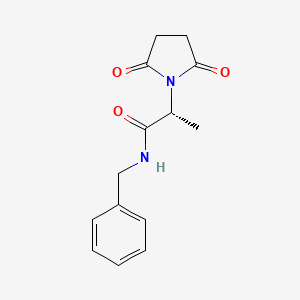
![[3-(Aminomethyl)-5,7-dimethyl-1-adamantyl]methyl nitrate](/img/structure/B10830941.png)
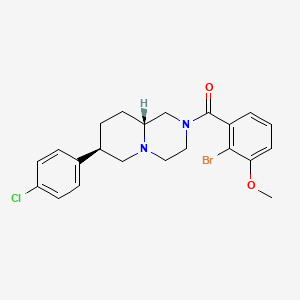

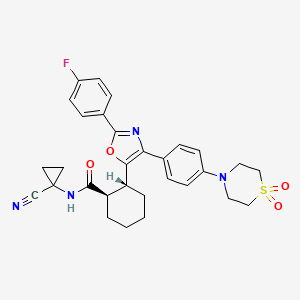
![(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10830963.png)

![(2S)-2-(4-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]amino}phenyl)propanoic acid](/img/structure/B10830980.png)
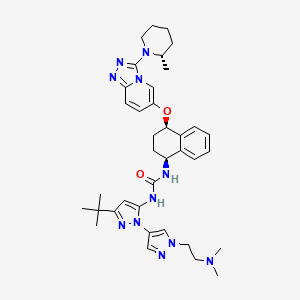
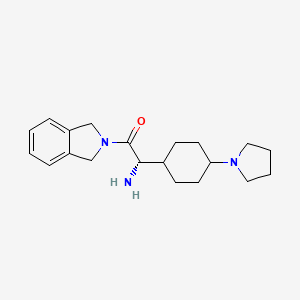
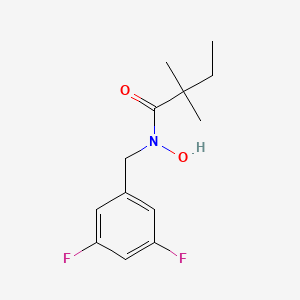
![13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione](/img/structure/B10831004.png)
